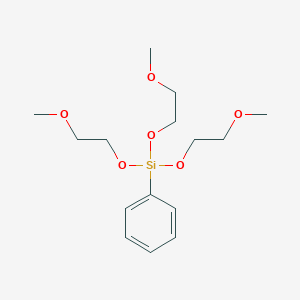
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane is an organosilicon compound with the chemical formula C15H26O6Si4. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is used as a silane coupling agent, which means it can form bonds between organic and inorganic materials, enhancing the adhesion and compatibility of different materials.
Vorbereitungsmethoden
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane can be synthesized through several methods. One common method involves the hydrosilylation reaction of phenyltri(methoxyethoxy)silane with allyl glycidyl ether in the presence of a platinum catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain high purity phenyltris(methoxyethoxy)silane .
Analyse Chemischer Reaktionen
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, phenyltris(methoxyethoxy)silane hydrolyzes to form silanols and methanol. This reaction is catalyzed by acids or bases and is commonly used in the formation of siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of cross-linked networks. This reaction is important in the production of silicone resins and coatings.
Substitution: this compound can undergo substitution reactions with various nucleophiles, such as amines and alcohols, to form new organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials, such as glass and metals. This enhances the mechanical properties and durability of composite materials.
Biology: In biological research, phenyltris(methoxyethoxy)silane is used to modify the surface of biomaterials, improving their biocompatibility and promoting cell adhesion and growth.
Medicine: It is used in the development of drug delivery systems, where it helps to enhance the stability and bioavailability of therapeutic agents.
Industry: this compound is used in the production of silicone resins, coatings, and adhesives. .
Wirkmechanismus
The mechanism of action of phenyltris(methoxyethoxy)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The methoxyethoxy groups are hydrolyzed in the presence of water to form silanol groups, which can then condense to form siloxane bonds. These bonds create a strong and durable network that enhances the adhesion and compatibility of different materials. The phenyl group provides additional stability and hydrophobicity to the compound, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane can be compared with other similar compounds, such as:
Phenyltris(dimethylsiloxy)silane: This compound has similar properties but differs in the substituents attached to the silicon atoms. It is used in similar applications but may have different reactivity and performance characteristics.
Vinyltris(methoxyethoxy)silane: This compound contains a vinyl group instead of a phenyl group, which can affect its reactivity and compatibility with different materials. It is commonly used as a coupling agent in polymer chemistry.
Phenyltris(trimethylsiloxy)silane: This compound has trimethylsiloxy groups instead of methoxyethoxy groups, which can influence its hydrolysis and condensation behavior. .
This compound is unique due to its specific combination of functional groups, which provide a balance of reactivity, stability, and compatibility with various materials.
Eigenschaften
CAS-Nummer |
17903-05-8 |
|---|---|
Molekularformel |
C15H26O6Si |
Molekulargewicht |
330.45 g/mol |
IUPAC-Name |
tris(2-methoxyethoxy)-phenylsilane |
InChI |
InChI=1S/C15H26O6Si/c1-16-9-12-19-22(20-13-10-17-2,21-14-11-18-3)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
InChI-Schlüssel |
DBXDLSPMDNQBBQ-UHFFFAOYSA-N |
SMILES |
COCCO[Si](C1=CC=CC=C1)(OCCOC)OCCOC |
Kanonische SMILES |
COCCO[Si](C1=CC=CC=C1)(OCCOC)OCCOC |
Key on ui other cas no. |
17903-05-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















